molecular formula C11H14 B100731 trans-1-Phenyl-1-pentene CAS No. 16002-93-0

trans-1-Phenyl-1-pentene

Cat. No.: B100731
CAS No.: 16002-93-0
M. Wt: 146.23 g/mol
InChI Key: KHMYONNPZWOTKW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Phenyl-1-pentene: is an organic compound with the molecular formula C11H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning that the phenyl group and the pentyl group are on opposite sides of the double bond. This configuration affects its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Wittig Reaction: One common method for synthesizing trans-1-Phenyl-1-pentene is through the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, benzyltriphenylphosphonium chloride can be reacted with pentanal in the presence of a strong base like sodium hydride.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a pentenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-Phenyl-1-pentene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: The compound can be reduced to form the corresponding alkane, 1-phenylpentane, using hydrogenation with a palladium or platinum catalyst.

    Substitution: Electrophilic addition reactions can occur at the double bond. For example, hydrohalogenation with hydrogen bromide (HBr) can yield 1-bromo-1-phenylpentane.

Common Reagents and Conditions:

    Oxidation: mCPBA, OsO4

    Reduction: H2 with Pd/C or Pt/C

    Substitution: HBr, HCl

Major Products:

    Oxidation: Epoxides, Diols

    Reduction: 1-Phenylpentane

    Substitution: 1-Bromo-1-phenylpentane

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-1-Phenyl-1-pentene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

    Polymer Production: It is used in the production of specialty polymers and resins, where its unique structure imparts desirable properties to the final product.

Mechanism of Action

The mechanism of action of trans-1-Phenyl-1-pentene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form an alkane. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

    cis-1-Phenyl-1-pentene: The cis isomer of 1-Phenyl-1-pentene, where the phenyl and pentyl groups are on the same side of the double bond.

    1-Phenyl-1-butene: A shorter-chain analog with similar reactivity but different physical properties.

    1-Phenyl-1-hexene: A longer-chain analog with similar reactivity but different physical properties.

Uniqueness: trans-1-Phenyl-1-pentene is unique due to its specific stereochemistry, which affects its reactivity and physical properties. The trans configuration generally leads to a more stable compound with a higher melting point compared to its cis counterpart.

Properties

IUPAC Name

[(E)-pent-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMYONNPZWOTKW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-18-6, 16002-93-0, 52181-77-8
Record name 1-Pentenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-Phenyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-pentenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Phenyl-1-pentene
Reactant of Route 2
Reactant of Route 2
trans-1-Phenyl-1-pentene
Reactant of Route 3
Reactant of Route 3
trans-1-Phenyl-1-pentene
Reactant of Route 4
trans-1-Phenyl-1-pentene
Reactant of Route 5
Reactant of Route 5
trans-1-Phenyl-1-pentene
Reactant of Route 6
Reactant of Route 6
trans-1-Phenyl-1-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.